5-chloro-1-cinnamyl-2(1H)-pyridinone
Description
Position of 5-chloro-1-cinnamyl-2(1H)-pyridinone in Heterocyclic Chemistry
Heterocyclic chemistry encompasses compounds containing rings with atoms of at least two different elements, typically carbon and nitrogen. Pyridinones are important nitrogen-containing heterocycles, widely studied for their roles in medicinal chemistry, agrochemicals, and material science. The 5-chloro substitution introduces electron-withdrawing effects, potentially affecting the compound’s electronic distribution and interaction with biological targets.
The 1-cinnamyl substitution on the nitrogen atom is significant because it introduces an extended conjugated system, potentially enhancing lipophilicity and membrane permeability, which are critical factors in drug design. Such N-substituted pyridinones are less common than their unsubstituted counterparts and are often explored for their unique chemical and biological properties.
In the broader classification, this compound belongs to the class of substituted 2-pyridinones, which are lactam tautomers of 2-hydroxypyridines, and are recognized for their tautomeric equilibria that influence their reactivity and binding characteristics in biological systems.
Nomenclature and Structural Classification Systems
The compound’s IUPAC name, This compound , reflects its structural features:
- 5-chloro : A chlorine atom attached to the fifth carbon of the pyridinone ring.
- 1-cinnamyl : A cinnamyl group (3-phenyl-2-propenyl) attached to the nitrogen at position 1.
- 2(1H)-pyridinone : Indicates the lactam form of pyridine with a keto group at position 2, and the hydrogen at nitrogen 1.
This nomenclature follows the Hantzsch-Widman system for heterocycles, where the parent ring is pyridine, modified to pyridinone by oxidation at the 2-position. The numbering starts at the nitrogen atom, proceeding around the ring to assign substituents their locants.
Structurally, the compound can be represented as a six-membered aromatic ring containing one nitrogen atom, a keto group at C-2, a chlorine atom at C-5, and a cinnamyl substituent on the nitrogen. The conjugated cinnamyl side chain extends from the ring nitrogen, adding complexity to the molecule’s electronic and steric properties.
Chemical Structure Illustration
| Feature | Description |
|---|---|
| Molecular Formula | C14H11ClNO |
| Molecular Weight | Approx. 251.7 g/mol (estimated) |
| Core Structure | 2-pyridinone ring with chloro and cinnamyl substituents |
| Key Functional Groups | Lactam (2-pyridinone), chloro substituent, cinnamyl alkene and phenyl groups |
Note: Exact molecular weight and formula for this compound are estimated based on substituent additions to the pyridinone core.
Data Table: Key Identifiers and Properties
| Property | Data |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H11ClNO |
| Molecular Weight | ~251.7 g/mol |
| CAS Number | Not explicitly available in current databases |
| Structural Class | Substituted 2-pyridinone |
| Synonyms | None widely reported; related compounds include 5-chloro-2-pyridinone and N-substituted pyridinones |
| Chemical Class | Heterocyclic lactam with halogen and allylic substituent |
Research Findings and Contextual Notes
While direct literature on this compound is scarce, related compounds such as 5-chloro-2-pyridinone and other N-substituted pyridinones have been studied for their biological activities and synthetic utility. Chlorinated pyridinones often serve as intermediates in pharmaceutical synthesis due to their reactivity and ability to form hydrogen bonds via the lactam moiety.
The cinnamyl substitution is notable for introducing a conjugated system that may affect the compound’s interaction with biological macromolecules, potentially enhancing binding affinity or modulating activity. Such modifications are common in drug design to optimize pharmacokinetics and pharmacodynamics.
Properties
Molecular Formula |
C14H12ClNO |
|---|---|
Molecular Weight |
245.7g/mol |
IUPAC Name |
5-chloro-1-[(E)-3-phenylprop-2-enyl]pyridin-2-one |
InChI |
InChI=1S/C14H12ClNO/c15-13-8-9-14(17)16(11-13)10-4-7-12-5-2-1-3-6-12/h1-9,11H,10H2/b7-4+ |
InChI Key |
QUCIKUUHHZLXOI-QPJJXVBHSA-N |
SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=CC2=O)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=CC2=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=CC2=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Solubility: The cinnamyl group in the target compound likely reduces aqueous solubility compared to polar derivatives (e.g., hydroxymethyl-substituted pyridinones in ) but may enhance blood-brain barrier penetration .
- Melting Points: Pyridinones with bulky aromatic substituents (e.g., biphenyl in ) exhibit higher melting points (>250°C), consistent with strong intermolecular π-π stacking .
Pharmacological and Toxicological Profiles
Antimalarial Activity ():
Pyridinones with hybrid polar-lipophilic substituents (e.g., hydroxymethyl groups) showed improved pharmacokinetics over earlier lipophilic analogs. For example, derivatives with logP values <3 exhibited 80–90% oral bioavailability in rodent models, whereas highly lipophilic analogs faced solubility limitations . This suggests that the cinnamyl group in the target compound may require structural optimization (e.g., introducing polar groups) to balance bioavailability.
Antidepressant Activity ():
YL-0919, a 2(1H)-pyridinone derivative with a benzyl-piperidinylmethyl group, demonstrated potent serotonin reuptake inhibition (IC50 = 8 nM) and 5-HT1A agonism (EC50 = 15 nM). Its efficacy highlights the importance of substituent bulk and hydrogen-bonding capacity in CNS drug design .
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